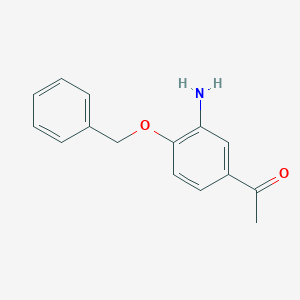

1-(3-Amino-4-benzyloxy-phenyl)-ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-amino-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALRVTMJQJSQEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574788 | |

| Record name | 1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-15-0 | |

| Record name | 1-[3-Amino-4-(benzyloxy)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and characterization. This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone, a substituted aromatic ketone with functionalities pivotal in medicinal chemistry. This document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification, blending established analytical techniques with expert interpretation.

Introduction: The Molecular Blueprint

This compound, also known as 3'-Amino-4'-(benzyloxy)acetophenone, possesses a unique constellation of functional groups: an aromatic ring, a ketone, a primary amine, and a benzyl ether. Each of these moieties imparts distinct spectroscopic signatures that, when analyzed in concert, provide a definitive structural confirmation. Our approach is a multi-pronged analytical strategy, ensuring that each piece of data corroborates the others, creating a self-validating system of evidence.

The Elucidation Workflow: A Symphony of Spectroscopies

The structural confirmation of this compound hinges on a synergistic application of modern spectroscopic techniques. The logical flow of this process is designed for maximum efficiency and certainty, starting with broad functional group identification and progressively moving to detailed atomic connectivity.

Caption: A logical workflow for the structural elucidation of this compound.

Part 1: Foundational Analysis - Mass Spectrometry and Infrared Spectroscopy

The initial steps in structural elucidation aim to answer two fundamental questions: "What is the molecular weight?" and "What functional groups are present?".

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry provides the molecular weight of the compound, a critical first piece of the puzzle. For this compound (C₁₅H₁₅NO₂), the expected exact mass is 241.11 g/mol .

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer.

-

Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Data & Interpretation:

The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z = 241. This peak confirms the molecular weight of the compound. Additionally, characteristic fragmentation patterns will emerge, providing further structural clues. Key expected fragments include:

| m/z | Fragment | Significance |

| 226 | [M-CH₃]⁺ | Loss of the acetyl methyl group. |

| 198 | [M-CH₃CO]⁺ | Loss of the acetyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds present in a molecule by their characteristic absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation:

The FT-IR spectrum of this compound will display several key absorption bands that confirm the presence of its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Significance |

| ~3400-3300 | Primary Amine (N-H) | Symmetric & Asymmetric Stretching | Confirms the -NH₂ group. |

| ~3100-3000 | Aromatic C-H | Stretching | Indicates the presence of benzene rings. |

| ~2950-2850 | Aliphatic C-H | Stretching | Corresponds to the methyl and methylene groups. |

| ~1670 | Ketone (C=O) | Stretching | Confirms the acetyl group's carbonyl. |

| ~1600-1450 | Aromatic C=C | Stretching | Further evidence of the aromatic rings. |

| ~1250 | Aryl Ether (C-O) | Asymmetric Stretching | Indicates the benzyloxy C-O-Ar linkage. |

Part 2: High-Resolution Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Skeleton

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Data & Interpretation:

The ¹H NMR spectrum of this compound will show distinct signals for each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.5 | Singlet | 3H | -COCH₃ | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl. |

| ~4.2 | Singlet | 2H | -NH₂ | The amino protons are typically broad and their chemical shift can vary. |

| ~5.1 | Singlet | 2H | -OCH₂Ph | The methylene protons of the benzyl group are adjacent to an oxygen atom. |

| ~6.9 | Doublet | 1H | Ar-H | Aromatic proton ortho to the benzyloxy group. |

| ~7.3-7.5 | Multiplet | 7H | Ar-H | Overlapping signals from the five protons of the benzyl group and two protons of the substituted phenyl ring. |

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.

Expected Data & Interpretation:

The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~26 | -COCH₃ | The methyl carbon of the acetyl group. |

| ~71 | -OCH₂Ph | The methylene carbon of the benzyl group. |

| ~113-155 | Aromatic Carbons | Signals corresponding to the twelve carbons of the two aromatic rings. |

| ~197 | -C=O | The carbonyl carbon of the ketone, typically found far downfield. |

Part 3: Definitive Connectivity - 2D NMR Experiments

While 1D NMR provides a wealth of information, 2D NMR techniques are employed to definitively establish the connectivity between atoms.

Experimental Protocols: 2D NMR (COSY, HSQC, HMBC)

These experiments are run on the same sample and spectrometer as the 1D NMR experiments, using specific pulse sequences to generate correlation spectra.

-

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Data Interpretation and Structural Confirmation:

The combination of these 2D NMR experiments allows for the unequivocal assembly of the molecular structure. For instance, an HMBC correlation between the protons of the acetyl methyl group (~2.5 ppm) and the carbonyl carbon (~197 ppm) would definitively confirm the acetyl moiety. Similarly, correlations between the aromatic protons and their respective carbons, and between the benzylic methylene protons and the carbons of both aromatic rings, would solidify the overall connectivity of the molecule.

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that leverages the strengths of multiple analytical techniques. By integrating data from mass spectrometry, FT-IR, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved with a high degree of confidence. This methodical approach ensures the scientific integrity required in research and drug development.

References

-

SpectraBase. (n.d.). 3'-Amino-4'-(benzyloxy)acetophenone. John Wiley & Sons, Inc. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone

Introduction

In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These characteristics are the bedrock upon which the pharmacokinetic and pharmacodynamic profiles of a potential therapeutic agent are built. This guide provides a comprehensive technical overview of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone, a substituted acetophenone derivative. Acetophenone and its derivatives are recognized as valuable scaffolds in medicinal chemistry, serving as precursors in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] Derivatives of acetophenone have been investigated for their potential as inhibitors of monoamine oxidase B (MAO-B), suggesting their relevance in the development of treatments for neurodegenerative diseases.[3]

The strategic placement of an amino group and a benzyloxy moiety on the phenyl ring of this compound suggests a molecule designed with specific electronic and steric properties. These features can significantly influence its biological activity and metabolic stability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the key physicochemical parameters of this compound, alongside robust, field-proven methodologies for their experimental determination. While experimental data for this specific molecule is limited, this guide consolidates available predicted data and provides context through the properties of structurally related compounds.

Chemical Structure and Identification

A clear understanding of the molecular structure is the starting point for any physicochemical analysis.

Systematic Name: this compound

CAS Number: 14347-15-0

Molecular Formula: C₁₅H₁₅NO₂

Molecular Weight: 241.29 g/mol

Chemical Structure:

A 2D representation of this compound.

Core Physicochemical Properties

The following table summarizes the available predicted physicochemical data for this compound. It is critical to underscore that these are computationally derived estimates and should be confirmed by empirical testing for any rigorous scientific application. For comparative purposes, experimental data for the related compound, 3'-Amino-4'-hydroxyacetophenone, is also included where available.

| Property | Predicted Value for this compound | Experimental Value for 3'-Amino-4'-hydroxyacetophenone | Significance in Drug Discovery |

| Melting Point (°C) | Not Available | 154 - 156 °C[4] | Influences purity assessment, formulation development, and stability. A sharp melting range is indicative of high purity.[5] |

| Boiling Point (°C) | 446.6 ± 30.0 (Predicted) | Not Available | Important for purification by distillation and assessing volatility. |

| Density (g/cm³) | 1.160 ± 0.06 (Predicted) | Not Available | Relevant for formulation and manufacturing processes. |

| pKa | 3.58 ± 0.10 (Predicted, most acidic) | Not Available | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. The predicted pKa likely corresponds to the anilinium ion. |

| Solubility | Not Available | Not Available | A critical determinant of bioavailability and formulation. Poor solubility can be a major hurdle in drug development.[6] |

Experimental Protocols for Physicochemical Characterization

To empower researchers to empirically validate the predicted properties of this compound, this section provides detailed, step-by-step protocols for key physicochemical determinations.

Melting Point Determination by Capillary Method

The melting point is a fundamental property for assessing the purity of a crystalline solid.[5] The capillary method is a widely used and reliable technique.[7]

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried and in a fine powdered form.[7]

-

Press the open end of a capillary tube into the powdered sample.[8]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[8]

-

The packed sample height should be between 2-3 mm for optimal results.[9]

-

-

Apparatus Setup (Mel-Temp or similar):

-

Insert the packed capillary tube into the heating block of the apparatus.[5]

-

Place a calibrated thermometer in the designated port.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[10]

-

For an accurate measurement, heat rapidly to about 15-20°C below the estimated melting point.[9]

-

Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[10]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[10] This range represents the melting point.

-

Workflow for melting point determination by the capillary method.

Kinetic Solubility Determination by Shake-Flask Method

Aqueous solubility is a critical factor for oral drug absorption. The shake-flask method is a classic and reliable approach to determine equilibrium solubility.[6][11] Kinetic solubility, which is often measured in early drug discovery, provides a faster assessment.[12]

Methodology:

-

Stock Solution Preparation:

-

Prepare a 20 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[12]

-

-

Incubation:

-

In duplicate, add 10 µL of the DMSO stock solution to 490 µL of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) in microcentrifuge tubes.[12]

-

Place the tubes in a thermomixer and shake at a constant speed (e.g., 850 rpm) for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).[6][12]

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the samples at high speed or filter them using a solubility filter plate to separate any precipitated compound.[12]

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the compound in the same buffer/DMSO mixture.

-

Analyze the clear supernatant or filtrate by UV-Vis spectrophotometry or LC-MS/MS to determine the concentration of the dissolved compound.[12]

-

The determined concentration represents the kinetic solubility under the tested conditions.

-

Workflow for kinetic solubility determination by the shake-flask method.

pKa Determination by UV-Vis Spectrophotometry

The pKa, or acid dissociation constant, is crucial for predicting a molecule's behavior in different pH environments. UV-Vis spectrophotometry is a common and effective method for pKa determination, provided the compound has a chromophore close to the ionizable center and its UV spectrum changes with ionization.[13][14]

Methodology:

-

Preparation of Solutions:

-

Spectral Measurement:

-

In a 96-well UV-transparent plate, add a fixed volume of the compound's stock solution to each well containing the different pH buffers.[13]

-

Include blank wells with only the buffer solutions for background correction.[13]

-

Measure the UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader spectrophotometer.[13]

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH.[15]

-

The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[15]

-

Alternatively, analyzing the ratio of absorbances at two different wavelengths can normalize for concentration differences and improve accuracy.[14]

-

Workflow for pKa determination by UV-Vis spectrophotometry.

Safety and Handling

Conclusion

This compound is a compound of interest within the broader class of acetophenone derivatives, which have demonstrated significant utility in medicinal chemistry. This guide has provided a consolidated overview of its key physicochemical properties, relying on predicted data in the absence of comprehensive experimental reports. The detailed, step-by-step protocols for melting point, solubility, and pKa determination offer a practical framework for researchers to empirically characterize this and similar molecules. A thorough understanding and experimental validation of these fundamental properties are indispensable for advancing the development of new chemical entities and unlocking their therapeutic potential.

References

-

Martínez, C. R., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1085–1089. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

ResearchGate. (2025). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | Request PDF. [Link]

-

Gross, K. C., Seybold, P. G., & Hadad, C. M. (2002). Comparison of Different Atomic Charge Schemes for Predicting pKa Variations in Substituted Anilines and Phenols. International Journal of Quantum Chemistry, 90(1), 445–458. [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

-

Wired Chemist. Determination of Melting Point. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Zubkov, F. I., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(2), 598. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Bio-protocol. UV spectrophotometric measurements for pKa determination. [Link]

-

ResearchGate. (2025). Substituent effects on the physical properties and pKa of aniline. [Link]

-

PubChem. 3'-Amino-4'-hydroxyacetophenone. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Pharmapproach. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

Molinspiration. Predicting pKa values of substituted phenols from atomic charges. [Link]

-

Study.com. Acetophenone | Structure, Functional Group & Derivatives. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

Kong, L., et al. (2014). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm, 5(8), 1151-1157. [Link]

-

ResearchGate. (2023). Recent advances in the application of acetophenone in heterocyclic compounds synthesis. [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

-

Britannica. (2026). Acetophenone. [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

Ataman Kimya. ACETOPHENONE. [Link]

-

ResearchGate. Properties of aromatic ketones and other solvents. [Link]

-

Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - 3-AMINO ACETOPHENONE. [Link]

-

PubMed Central. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. [Link]

-

Bouling Group. Acetophenone Supplier & Manufacturer | Factory Price. [Link]

-

PubChem. 3-Amino-2-hydroxyacetophenone. [Link]

-

RSC Publishing. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

-

PubMed Central. (2010). 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. enamine.net [enamine.net]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jk-sci.com [jk-sci.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 15. pharmaguru.co [pharmaguru.co]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. oxfordlabchem.com [oxfordlabchem.com]

An In-Depth Technical Guide to 1-(3-Amino-4-benzyloxy-phenyl)-ethanone (CAS 14347-15-0): A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding Molecule

1-(3-Amino-4-benzyloxy-phenyl)-ethanone, also known as 3-Amino-4-benzyloxyacetophenone, is a pivotal chemical intermediate in the landscape of modern medicinal chemistry. Its unique structural arrangement, featuring an aniline, a ketone, and a benzyl ether, provides a versatile platform for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its critical applications in the development of important pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14347-15-0 | [1][2] |

| Molecular Formula | C₁₅H₁₅NO₂ | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 119-122 °C | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |

Synthesis of this compound: A Strategic Reduction

The most prevalent and logical synthetic route to this compound involves the selective reduction of the nitro group of its precursor, 4-benzyloxy-3-nitroacetophenone. This transformation is a cornerstone of aromatic chemistry and can be achieved through various well-established methods.

Sources

synthesis of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone from precursors

An In-depth Technical Guide to the Synthesis of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to this compound, a key intermediate in the development of various pharmaceutical agents. The document details a robust and scalable two-part synthetic strategy, commencing from commercially available 4-hydroxyacetophenone. Each section elucidates the underlying chemical principles, explains the rationale for procedural choices, and presents detailed, field-tested protocols. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of this important molecule.

Introduction and Strategic Overview

This compound serves as a critical building block in organic synthesis, most notably in the preparation of long-acting β2 adrenergic agonists like Formoterol. Its structure, featuring a primary amine and a ketone, allows for diverse subsequent modifications. The synthetic approach detailed herein is designed for efficiency, high yield, and purity, focusing on a logical progression from simple precursors.

The overall synthetic strategy is dissected into two primary stages:

-

Preparation of the Key Intermediate, 4-Benzyloxy-3-nitroacetophenone: This involves the protection of a phenolic hydroxyl group followed by a regioselective nitration.

-

Selective Reduction of the Nitro Group: This final step converts the nitro-intermediate into the target amine, this compound.

This guide will explore the most reliable and widely adopted methodologies for each stage, emphasizing the chemical reasoning that underpins each experimental decision.

Logical Workflow of the Synthesis

The following diagram illustrates the high-level workflow from the starting material to the final product.

Caption: Overall synthetic workflow diagram.

Part I: Synthesis of the Key Intermediate: 4-Benzyloxy-3-nitroacetophenone

The synthesis begins with 4-hydroxyacetophenone, a readily available and cost-effective starting material. The two-step process to the key nitro-intermediate is detailed below.

Step 1: Benzyl Protection of 4-Hydroxyacetophenone

Causality and Experimental Choice: The phenolic hydroxyl group in 4-hydroxyacetophenone is acidic and would interfere with the strongly oxidizing and acidic conditions of the subsequent nitration step. Therefore, it must be protected. The benzyl group is an ideal choice for a protecting group in this context. It is introduced via a Williamson ether synthesis, a robust and high-yielding reaction.[1][2] The benzyl ether is stable to a wide range of reaction conditions but can be conveniently removed by catalytic hydrogenolysis, a method that is compatible with the reduction of the nitro group that will be introduced later.[1][2]

Reaction Scheme:

Image depicting the reaction of 4-hydroxyacetophenone with benzyl bromide and potassium carbonate to yield 4-benzyloxyacetophenone.

Detailed Experimental Protocol:

-

To a stirred solution of 4-hydroxyacetophenone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 15-20 minutes.

-

Add benzyl bromide (BnBr, 1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux (for acetone) or 60-70 °C (for DMF) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude solid from ethanol or isopropanol to afford 4-benzyloxyacetophenone as a white crystalline solid.

Step 2: Regioselective Nitration of 4-Benzyloxyacetophenone

Causality and Experimental Choice: The next step is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the existing substituents. The benzyloxy group is a strongly activating ortho-, para-director, while the acetyl group is a deactivating meta-director. The powerful activating effect of the benzyloxy group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it.[3][4] One ortho position is sterically hindered by the adjacent acetyl group, so substitution occurs almost exclusively at the other ortho position, yielding the desired 3-nitro product.[5] A mixture of nitric acid and sulfuric acid at low temperature is the standard nitrating agent, as it effectively generates the required nitronium ion while controlling the reaction's exothermicity.

Reaction Scheme:

Image depicting the reaction of 4-benzyloxyacetophenone with nitric and sulfuric acid to yield 4-benzyloxy-3-nitroacetophenone.

Detailed Experimental Protocol:

-

In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice-salt bath.

-

Add 4-benzyloxyacetophenone (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a separate portion of cold (0 °C) sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of 4-benzyloxyacetophenone over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Allow the ice to melt completely, then filter the precipitate and wash it thoroughly with cold water until the washings are neutral to litmus paper.

-

Dry the solid under vacuum. The crude 4-benzyloxy-3-nitroacetophenone can be purified by recrystallization from ethanol or acetic acid to yield a yellow solid.[6]

Part II: Synthesis of this compound

This final stage involves the reduction of the aromatic nitro group to a primary amine. While several methods exist, catalytic hydrogenation is the preferred industrial and laboratory method due to its high efficiency, clean conversion, and simple workup.[7][8][9]

Core Method: Selective Catalytic Hydrogenation

Causality and Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for reducing aromatic nitro groups.[8] The reaction proceeds by the adsorption of the nitro compound and molecular hydrogen onto the surface of the palladium catalyst, where the reduction takes place.[10] This method is highly chemoselective for the nitro group in the presence of the ketone and the benzyl ether under controlled conditions. Solvents like methanol, ethanol, or ethyl acetate are commonly used.[11]

Reaction Scheme Visualization:

Caption: Catalytic hydrogenation of the nitro intermediate.

Detailed Experimental Protocol:

-

Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 4-benzyloxy-3-nitroacetophenone (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% Pd) to the mixture.

-

Seal the vessel and purge it several times with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 40-50 psi) and begin vigorous agitation.

-

Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours at room temperature.

-

Upon completion, vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst is pyrophoric and should be handled while wet.

-

Rinse the filter cake with a small amount of the solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

The resulting this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Alternative Method: Chemical Reduction with Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, reduction using Tin(II) chloride (SnCl₂) in an acidic medium provides a viable alternative. This method is known for its mildness and tolerance of other functional groups.[8][9]

Brief Protocol:

-

Dissolve 4-benzyloxy-3-nitroacetophenone (1.0 eq) in ethanol or ethyl acetate.

-

Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux for 1-3 hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and carefully basify with a concentrated NaOH or Na₂CO₃ solution to precipitate tin salts.

-

Extract the product into ethyl acetate, wash the organic layer with water and brine, and dry over sodium sulfate.

-

Evaporate the solvent and purify the residue by recrystallization or column chromatography.

Data Summary

The following table summarizes typical results for the described synthetic route.

| Step | Reaction | Typical Yield | Purity (by HPLC) | Physical Appearance |

| 1 | Benzyl Protection | 90-95% | >98% | White crystalline solid (4-Benzyloxyacetophenone) |

| 2 | Nitration | 85-90% | >99% | Yellow solid (4-Benzyloxy-3-nitroacetophenone) |

| 3 | Catalytic Hydrogenation | 95-99% | >99% | Off-white to pale yellow solid (Final Product) |

Conclusion

The synthesis of this compound can be reliably achieved in three high-yielding steps from 4-hydroxyacetophenone. The strategy of benzyl protection, regioselective nitration, and subsequent catalytic hydrogenation is robust, scalable, and produces a high-purity product. The detailed protocols and the rationale provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable intermediate.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Johnstone, R. A. W., & Wilby, A. H. (1985). Hydrogenation of Nitro-Substituted Acetophenones. ResearchGate. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Kawanami, H., et al. (2018). Hydrogenation of 4‐nitroacetophenone catalyzed by PdNPore‐3, Pd/C (5 wt. % palladium loading) or Raney‐Ni. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Tcyrulnikov, S. (2018). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Process for the hydrogenation of meta-nitroacetophenone.

-

Song, F., et al. (2018). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Protection. Retrieved from [Link]

- Google Patents. (n.d.). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

-

Pharmaffiliates. (n.d.). 4'-Benzyloxy-3'-nitroacetophenone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Zhao, L., et al. (2012). 1-(4-{[(E)-3-Ethoxy-2-hydroxybenzylidene]amino}phenyl)ethanone oxime. ScienceOpen. Retrieved from [Link]

-

PubChem. (n.d.). 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Nitration of the aromatic ring of 4-methoxyacetophenone yields only one product. Retrieved from [Link]

-

Malecki, N., et al. (2005). Electrophilic Nitration of Electron-Rich Acetophenones. ResearchGate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (1R)-1-(3-Amino-4-(benzyloxy)phenyl)-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)(1-phenylethyl)amino)ethan-1-ol. Retrieved from [Link]

-

Aladdin. (n.d.). 1-(3-Amino-4-(benzyloxy)phenyl)ethanone. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

EPO. (n.d.). PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. Retrieved from [Link]

-

European Patent Office. (n.d.). NEW PROCESS FOR PREPARING FORMOTEROL AND RELATED COMPOUNDS. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing formoterol and related compounds.

- Google Patents. (n.d.). A kind of preparation method of nitroacetophenone.

-

Szałek, A., et al. (2020). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 4'-Benzyloxy-2'-hydroxyacetophenone. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of arformoterol.

-

Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

-

Ferguson, G., et al. (2012). Crystal structures of (E)-1-{3-[(5-fluoro-2-hydroxybenzylidene)amino]phenyl}ethanone and of a fourth polymorph of (E)-1-{3-[(2-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of formoterol intermediate.

- Google Patents. (n.d.). Process for preparation of intermediates of arformoterol.

Sources

- 1. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 2. Benzyl Ethers [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. homework.study.com [homework.study.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Benzyloxy-3-nitroacetophenone CAS#: 14347-05-8 [amp.chemicalbook.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone: A Technical Guide

Introduction

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in medicinal chemistry. Its chemical structure, featuring an acetophenone core with amino and benzyloxy substituents, presents a unique combination of functional groups that give rise to a distinct spectroscopic profile. Accurate characterization of this molecule is paramount for ensuring purity, verifying identity, and understanding its chemical behavior in drug development workflows.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds, offering researchers and drug development professionals a comprehensive reference for the characterization of this important molecule.

Molecular Structure and Key Features

The structure of this compound combines an electron-donating amino group and a bulky benzyloxy group on the aromatic ring, ortho and meta to the acetyl group, respectively. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on established substituent effects on aromatic systems and data from analogous compounds such as 3'-aminoacetophenone and 4'-benzyloxyacetophenone.[1][2]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 5H | Ar-H (benzyl) |

| ~7.2 - 7.0 | Multiplet | 2H | Ar-H (acetophenone) |

| ~6.8 | Doublet | 1H | Ar-H (acetophenone) |

| ~5.1 | Singlet | 2H | O-CH ₂-Ph |

| ~4.0 | Broad Singlet | 2H | NH ₂ |

| ~2.5 | Singlet | 3H | C(=O)-CH ₃ |

Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the acetophenone and the benzyl moieties, as well as the benzylic, amino, and acetyl protons. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet in the downfield region (~7.3-7.5 ppm). The three protons on the substituted acetophenone ring will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The benzylic methylene protons (O-CH₂-Ph) are expected to appear as a sharp singlet around 5.1 ppm. The amino protons will likely be a broad singlet due to quadrupole broadening and potential hydrogen exchange, with a chemical shift that can be solvent and concentration-dependent. The acetyl methyl protons will give a characteristic sharp singlet further upfield, around 2.5 ppm.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197 | C =O |

| ~150 | Ar-C -O |

| ~140 | Ar-C -NH₂ |

| ~137 | Ar-C (ipso, benzyl) |

| ~130 | Ar-C -C=O |

| ~129 | Ar-C H (benzyl) |

| ~128 | Ar-C H (benzyl) |

| ~127 | Ar-C H (benzyl) |

| ~123 | Ar-C H (acetophenone) |

| ~115 | Ar-C H (acetophenone) |

| ~113 | Ar-C H (acetophenone) |

| ~71 | O-C H₂-Ph |

| ~26 | C H₃ |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the downfield signal of the carbonyl carbon around 197 ppm.[3] The aromatic region will display signals for all carbon atoms of both phenyl rings. The carbons attached to the oxygen and nitrogen atoms will be shifted downfield due to the deshielding effect of these heteroatoms. The benzylic methylene carbon is expected around 71 ppm. The acetyl methyl carbon will appear at the most upfield region of the spectrum, typically around 26 ppm.[4] The specific chemical shifts of the aromatic carbons are influenced by the combined electronic effects of the acetyl, amino, and benzyloxy substituents.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, C-O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 2950 - 2850 | Weak | Aliphatic C-H stretch |

| ~1670 | Strong, Sharp | C=O stretch (aromatic ketone) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1050 | Strong | Alkyl-O stretch (ether) |

| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Interpretation of IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups. A characteristic doublet of sharp peaks in the 3450-3300 cm⁻¹ region is indicative of the symmetric and asymmetric N-H stretching vibrations of the primary amine.[7] The strong, sharp absorption around 1670 cm⁻¹ is a hallmark of the carbonyl group of an aromatic ketone; its frequency is slightly lowered due to conjugation with the aromatic ring.[8] The presence of the benzyloxy group will be confirmed by strong C-O stretching bands around 1250 cm⁻¹ (aryl-O) and 1050 cm⁻¹ (alkyl-O). Multiple bands in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Acquisition: Record the relative abundance of the detected ions.

Predicted Mass Spectrum Data (EI)

| m/z | Proposed Fragment |

| 241 | [M]⁺˙ (Molecular Ion) |

| 226 | [M - CH₃]⁺ |

| 150 | [M - C₇H₇]⁺ |

| 135 | [M - C₇H₇O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation of Mass Spectrum

The molecular ion peak [M]⁺˙ is expected at m/z 241, corresponding to the molecular weight of this compound. A common fragmentation pathway for acetophenones is the loss of the methyl radical, leading to a significant peak at m/z 226 ([M - 15]).[9] The most prominent fragmentation is often the cleavage of the benzylic C-O bond, resulting in the formation of the tropylium ion at m/z 91, which is a very stable carbocation and often the base peak in the spectrum of benzyl ethers.[10] Another likely fragmentation is the loss of the entire benzyloxy group to give a fragment at m/z 134, or the loss of a benzyl radical to give a fragment at m/z 150. Alpha-cleavage next to the carbonyl group can result in the formation of a benzoyl-type cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. By understanding the expected spectral features and their correlation to the molecular structure, researchers and scientists in drug development can confidently identify this key intermediate, assess its purity, and ensure the integrity of their synthetic workflows. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

-

Dhami, K. S., & Stothers, J. B. (1965). ¹³C N.M.R. Studies: Part III. Carbon-13 N.M.R. Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Canadian Science Publishing. (1965). ¹³C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

Tu, Y. P., Wen, Y. H., & Lin, T. E. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(5), 763–772. [Link]

-

StudyRaid. (n.d.). Understand mass Spectrometry Fragmentation of Acetophenone. [Link]

-

Tu, Y. P., Wen, Y. H., & Lin, T. E. (2010). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(5), 763-772. [Link]

-

Filo. (2025). Explain all possible fragmentation for in mass spectrometry for the following molecule. [Link]

-

PubChem. (n.d.). 3'-Aminoacetophenone. National Center for Biotechnology Information. [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

Zhu, X., Lozovoy, V. V., & Dantus, M. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(8), 1305–1312. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook. [Link]

-

The Organic Chemist. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example [Video]. YouTube. [Link]

-

Takeda, Y., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4636–4644. [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook. [Link]

-

Scribd. (n.d.). IR Absorption Frequencies of Functional Groups. [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 4'-Benzyloxyacetophenone. [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information. [Link]

-

Chemistry LibreTexts. (2025). 13.4: Infrared Spectra of Some Common Functional Groups. [Link]

-

Decouzon, M., et al. (2002). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Rapid communications in mass spectrometry, 16(5), 372–381. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PubChem. (n.d.). Acetamide, N-acetyl-N-phenyl-. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro-. [Link]

-

Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for: Ag-Catalyzed Aerobic Oxidation of Alcohols to Ketones and Aldehydes. Organic Letters, 14(16), 4158-4161. [Link]

-

SpectraBase. (n.d.). 4'-Benzyloxyacetophenone. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ATB. (n.d.). 3-Aminoacetophenone. [Link]

-

SpectraBase. (n.d.). Acetophenone, 4-(benzyloxymethyl)-. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[4-(Benzylsulfamoyl)phenyl]acetamide. [Link]

Sources

- 1. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. app.studyraid.com [app.studyraid.com]

- 10. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 1-(3-Amino-4-benzyloxy-phenyl)-ethanone (CAS No. 14347-15-0), a key intermediate in various synthetic pathways. In the absence of extensive published quantitative data, this document focuses on the underlying chemical principles governing its solubility and provides a detailed, field-proven methodology for its empirical determination. We will explore the molecular structure, predict solubility trends across a spectrum of organic solvents, and present a step-by-step protocol for the equilibrium shake-flask method coupled with UV-Vis spectrophotometric analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey from discovery to clinical application, the physicochemical properties of a drug candidate dictate its fate. Among these, solubility is a cornerstone parameter. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable dosage forms, ultimately causing promising candidates to fail.[1][2] Understanding the solubility of an API like this compound in various organic solvents is essential not only for formulation but also for purification, crystallization, and synthesis processes.[3][4] This guide provides the foundational knowledge and practical protocols to empower researchers in this critical area of preformulation.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] A detailed analysis of the molecular structure of this compound allows for an expert prediction of its behavior in different organic solvents.

Key Molecular Features:

-

Primary Aromatic Amine (-NH₂): This group is polar and can act as a hydrogen bond donor and acceptor. This functionality will promote solubility in protic and polar aprotic solvents.

-

Ketone (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5]

-

Benzyloxy Group (-O-CH₂-C₆H₅): This large, non-polar moiety consists of a flexible ether linkage and a bulky phenyl group. It introduces significant hydrophobic character to the molecule, which will favor solubility in less polar or aromatic solvents.[6][7]

-

Aromatic Rings: The presence of two phenyl rings further enhances the non-polar, hydrophobic nature of the molecule.

Predicted Solubility Trends:

Based on these features, a qualitative solubility profile can be predicted. The molecule possesses both polar, hydrogen-bonding groups and significant non-polar, hydrophobic regions. This amphiphilic nature suggests a nuanced solubility profile, where it is unlikely to be extremely soluble in either highly polar or very non-polar solvents, but will exhibit moderate to good solubility in solvents of intermediate polarity.

-

High Solubility Expected in: Solvents that can engage in hydrogen bonding and also accommodate the large non-polar structure, such as Ethanol and Acetone .

-

Moderate Solubility Expected in: Polar aprotic solvents like Ethyl Acetate and chlorinated solvents like Dichloromethane , which can interact with the polar groups but also solvate the non-polar regions.

-

Low Solubility Expected in: Highly polar, protic solvents like Water (due to the large hydrophobic benzyloxy group) and very non-polar aliphatic solvents like Hexane (which cannot effectively solvate the polar amine and ketone groups).[2]

The following diagram illustrates the key molecular features influencing solubility.

Caption: Molecular features governing solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method.[2] This "gold standard" technique involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.

Rationale for Solvent Selection

For a comprehensive solubility profile, a diverse set of solvents should be chosen, spanning a range of polarities and hydrogen bonding capabilities. The following solvents are recommended for a thorough study of this compound:

| Solvent | Class | Polarity Index | Rationale |

| Methanol | Polar Protic | 5.1 | Capable of hydrogen bonding; often a good solvent for multifunctional compounds. |

| Ethanol | Polar Protic | 4.3 | Similar to methanol, widely used in pharmaceutical formulations.[8] |

| Acetone | Polar Aprotic | 5.1 | Strong dipole moment and can accept hydrogen bonds. |

| Ethyl Acetate | Polar Aprotic | 4.4 | Intermediate polarity, common in synthesis and purification. |

| Dichloromethane | Polar Aprotic | 3.1 | Good for dissolving compounds with moderate polarity. |

| Toluene | Non-Polar | 2.4 | Aromatic solvent, may effectively solvate the phenyl rings. |

| n-Hexane | Non-Polar | 0.1 | Represents a purely non-polar, aliphatic environment. |

Detailed Experimental Protocol: Shake-Flask Method

This protocol describes the determination of thermodynamic solubility at a controlled temperature (e.g., 25 °C) with quantification by UV-Vis spectrophotometry.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes (Class A)

-

UV-Vis spectrophotometer and quartz cuvettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a 2 mL glass vial (a small spatula tip, approx. 5-10 mg, is typically sufficient to ensure an excess).

-

Accurately add 1.0 mL of the selected solvent to the vial.

-

Securely cap the vials. Prepare one vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for 24-48 hours. The time required to reach equilibrium can vary and should be determined empirically if necessary (i.e., by taking measurements at different time points until the concentration plateaus).[2][9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10 minutes.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This filtered solution is your saturated stock.[10]

-

-

Sample Analysis (UV-Vis Spectrophotometry):

-

Determine λmax: Prepare a dilute solution of the compound in one of the solvents (e.g., ethanol). Scan the UV spectrum (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements.[9]

-

Prepare Calibration Curve:

-

Create a primary stock solution of known concentration by accurately weighing a small amount of the compound and dissolving it in a volumetric flask with a suitable solvent (e.g., ethanol).

-

Perform a series of serial dilutions to prepare at least five standard solutions of known, decreasing concentrations.[11][12]

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot Absorbance vs. Concentration. The resulting graph should be linear and pass through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid calibration.[13]

-

-

Measure Saturated Samples:

-

Accurately dilute the filtered saturated stock solution with the appropriate solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be recorded precisely.

-

Measure the absorbance of the diluted sample at λmax.

-

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent.

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

The following diagram outlines the experimental workflow.

Caption: Expected solubility vs. solvent polarity.

Conclusion and Future Directions

This guide has established the theoretical foundation for understanding the solubility of this compound and provided a robust, detailed protocol for its experimental determination. The amphiphilic nature of the molecule, arising from its polar amine and ketone groups and its non-polar benzyloxy moiety, suggests a complex solubility profile that favors solvents of intermediate-to-high polarity capable of hydrogen bonding.

For drug development professionals, the experimentally determined solubility data is a critical input for selecting appropriate solvent systems for crystallization, purification, and formulation. Future studies could expand on this work by investigating solubility in binary solvent systems, determining solubility at different temperatures to understand the thermodynamics of dissolution, and exploring the impact of pH on aqueous solubility, which is particularly relevant for the basic amine group.

References

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

LGC. (2003). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]

-

Lalit Kumar, B. S. Suhas, Girish Pai K, & Ruchi Verma. (2016). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Der Pharmacia Lettre, 8(1), 441-446. Retrieved from [Link]

-

Morrison, H. G., Sun, C. C., & Neervannan, S. (2009). Characterization of thermal behavior of deep eutectic solvents and their potential as drug solubilization vehicles. International journal of pharmaceutics, 378(1-2), 136–139. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl alcohol. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (2016). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]

-

Studymind. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

T. M. Letcher, P. K. Naicker. (2019). Solvent selection for pharmaceuticals. Retrieved from [Link]

-

HunterLab. (2025, August 1). What Is a Calibration Curve in a Spectrophotometer? Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 5. theclinivex.com [theclinivex.com]

- 6. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. rjptonline.org [rjptonline.org]

- 11. uknml.com [uknml.com]

- 12. What Is a Calibration Curve in a Spectrophotometer? | HunterLab | HunterLab [hunterlab.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Amino-4-benzyloxy-phenyl)-ethanone: A Strategic Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Amino-4-benzyloxy-phenyl)-ethanone is a highly versatile intermediate in organic chemistry, valued for its unique constellation of functional groups that permit a wide range of synthetic transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, and applications, with a particular focus on its pivotal role in the synthesis of complex pharmaceutical agents. We will delve into the causality behind experimental choices, present detailed protocols for its synthesis and subsequent reactions, and offer insights grounded in established chemical principles to empower researchers in leveraging this key building block for drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Intermediate

In the intricate landscape of medicinal chemistry, the efficiency and success of a synthetic campaign often hinge on the selection of strategic starting materials or "building blocks." this compound (CAS No. 14347-15-0) has emerged as a compound of significant interest due to its trifunctional nature.[1][2] The molecule incorporates:

-

An acetophenone moiety, providing a reactive ketone and acidic α-protons.

-

A primary aromatic amine , which can be readily acylated, alkylated, or diazotized.

-

A benzyloxy group, serving as a robust protecting group for a phenolic hydroxyl.

This specific arrangement—an amine and a protected phenol on an acetophenone core—makes it an ideal precursor for a variety of complex molecular architectures, particularly in the synthesis of pharmaceutical compounds where precise control over functional group manipulation is paramount. Its most notable application is as a key intermediate in the industrial synthesis of Formoterol and related β2-adrenergic agonists.[3][4][5]

Physicochemical Properties & Characterization

A clear understanding of a compound's physical properties is fundamental to its application in synthesis.

| Property | Value | Source |

| CAS Number | 14347-15-0 | [1] |

| Molecular Formula | C₁₅H₁₅NO₂ | Alchem Pharmtech |

| Molecular Weight | 241.29 g/mol | Aladdin |

| Appearance | Typically an off-white to yellow or brown solid | SynZeal[6] |

| Synonyms | 1-(3-Amino-4-(benzyloxy)phenyl)ethanone | Alchem Pharmtech[1] |

Characterization is typically achieved through standard spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm the structural integrity and purity of the material before its use in subsequent synthetic steps.

Synthesis of the Building Block: A Pathway from Nitro to Amino

The most common and industrially viable synthesis of this compound involves the reduction of its nitro precursor, 4'-Benzyloxy-3'-nitroacetophenone (CAS No. 14347-05-8).[7] This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into an electron-donating amino group, thereby fundamentally altering the reactivity of the aromatic ring.

The causality for this approach is clear: 4'-Benzyloxy-3'-nitroacetophenone is readily prepared from less complex starting materials, and the subsequent nitro group reduction is a high-yielding and well-understood reaction. The choice of reducing agent is critical and depends on factors like scale, cost, and functional group tolerance. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often preferred for its clean reaction profile and high efficiency.

Caption: Synthetic route to the title compound via catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative lab-scale synthesis.

Materials:

-

4'-Benzyloxy-3'-nitroacetophenone (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)

-

Methanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂) source

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

A hydrogenation flask is charged with 4'-Benzyloxy-3'-nitroacetophenone and the chosen solvent (e.g., methanol).

-

The 10% Pd/C catalyst is carefully added to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

The flask is connected to a hydrogen gas source and the atmosphere is purged by evacuating and refilling with hydrogen several times.

-

The reaction mixture is stirred vigorously at room temperature under a positive pressure of hydrogen (typically 1-4 atm or 15-60 psi) until hydrogen uptake ceases (monitored by a pressure gauge). Reaction progress can also be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the hydrogen source is removed, and the flask is purged with an inert gas.

-

The reaction mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) if necessary.

Core Application: A Cornerstone in Formoterol Synthesis

This compound is not merely a versatile intermediate; it is a critical component in the multi-step synthesis of Formoterol, a long-acting bronchodilator used to manage asthma and COPD.[3][4][8] Its structure is pre-organized to become the core of the final drug molecule.

The synthetic logic proceeds as follows:

-

α-Bromination: The acetyl group's α-carbon is selectively brominated to install a leaving group, typically using bromine or a milder source like pyridinium tribromide.[9][10] This transforms the ketone into a more reactive α-haloketone.

-

Ketone Reduction: The resulting α-bromoketone is then stereoselectively reduced to a bromohydrin. This step is crucial as it sets one of the two chiral centers in the Formoterol molecule.[10]

-